molecular formula C27H25N3O6 B11426370 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11426370
M. Wt: 487.5 g/mol
InChI Key: OISOIWGXTCRTSA-UHFFFAOYSA-N
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Description

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, an imidazolidinone ring, and an ethoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Imidazolidinone Ring Formation: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.

    Coupling Reactions: The benzodioxole and imidazolidinone intermediates are coupled using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Acylation: The final step involves the acylation of the coupled intermediate with 4-ethoxyphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The imidazolidinone ring can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzodioxole and imidazolidinone moieties could interact with different molecular targets, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide stands out due to its combination of a benzodioxole moiety, an imidazolidinone ring, and an ethoxyphenyl group. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H25N3O6/c1-2-34-21-11-9-19(10-12-21)28-25(31)15-22-26(32)30(20-6-4-3-5-7-20)27(33)29(22)16-18-8-13-23-24(14-18)36-17-35-23/h3-14,22H,2,15-17H2,1H3,(H,28,31)

InChI Key

OISOIWGXTCRTSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Origin of Product

United States

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